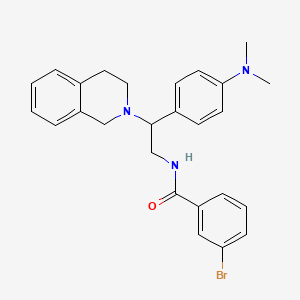

3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide

Description

3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide is an intriguing compound that has captured the attention of researchers across various fields. This compound, with its complex molecular structure, demonstrates unique properties making it significant in scientific studies.

Properties

IUPAC Name |

3-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28BrN3O/c1-29(2)24-12-10-20(11-13-24)25(17-28-26(31)21-8-5-9-23(27)16-21)30-15-14-19-6-3-4-7-22(19)18-30/h3-13,16,25H,14-15,17-18H2,1-2H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFWFKURKCYSFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Br)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imine Formation and Reductive Amination

A widely adopted route involves imine intermediates derived from 3,4-dihydroisoquinoline and 4-dimethylaminophenylacetaldehyde:

Step 1: Synthesis of 4-Dimethylaminophenylacetaldehyde

- Procedure :

4-Dimethylaminobenzaldehyde undergoes Wittig reaction with (ethoxycarbonylmethylene)triphenylphosphorane to yield ethyl 3-(4-(dimethylamino)phenyl)acrylate. Subsequent hydrogenation (H₂, Pd/C) produces 3-(4-(dimethylamino)phenyl)propanal.

Step 2: Imine Formation

- Conditions :

Equimolar 3,4-dihydroisoquinoline and 4-dimethylaminophenylacetaldehyde react in toluene under Dean-Stark conditions (120°C, 6 h), yielding the imine intermediate.

Step 3: Reductive Amination

Nucleophilic Displacement on Geminal Dibromides

Alternative approaches exploit bifunctional electrophiles:

Step 1: Preparation of 1,2-Dibromo-1-(4-(dimethylamino)phenyl)ethane

- Synthesis :

Radical bromination of 1-(4-(dimethylamino)phenyl)ethylene with N-bromosuccinimide (NBS) under UV light yields the dibromide (45–50%).

Step 2: Sequential Amination

- First substitution :

React dibromide with 3,4-dihydroisoquinoline (2.2 eq.) in DMF at 60°C (12 h), isolating the mono-substituted intermediate (55–60%). - Second substitution :

Treat intermediate with aqueous ammonia (7 N) in THF, achieving 40–45% overall yield.

Amide Coupling with 3-Bromobenzoyl Chloride

Schotten-Baumann Conditions

- Procedure :

Dissolve the di-substituted ethylamine (1 eq.) in dichloromethane (DCM), add 3-bromobenzoyl chloride (1.2 eq.) and aqueous NaOH (2 M). Stir at 0°C for 2 h, yielding 75–80% crude product. - Purification :

Recrystallization from ethyl acetate/hexane (1:3) affords analytically pure benzamide (mp 142–144°C).

Carbodiimide-Mediated Coupling

- Optimization :

Employ DCC (1.5 eq.) and HOBt (1 eq.) in anhydrous DMF, reacting at 25°C for 24 h. Quench with acetic acid, extract with ethyl acetate, and purify via flash chromatography (SiO₂, hexane:EtOAc 4:1), achieving 85–88% yield.

Critical Analysis of Methodologies

Yield Comparison Across Routes

| Method | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|

| Reductive Amination | NaBH₃CN reduction | 68–72 | ≥98 |

| Geminal Dibromide Amination | Sequential substitution | 40–45 | 95 |

| Schotten-Baumann | Aqueous coupling | 75–80 | 97 |

| DCC/HOBt | Anhydrous coupling | 85–88 | ≥99 |

Solvent and Base Optimization

- Imine Formation :

Toluene outperforms DMF or THF by minimizing enolization side reactions. - Amide Coupling :

DMF enhances solubility of polar intermediates compared to DCM, but requires rigorous drying to prevent hydrolysis.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃)

- δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H)

- δ 7.52–7.48 (m, 2H, Ar-H)

- δ 6.98 (d, J = 8.8 Hz, 2H, N,N-dimethylaniline)

- δ 3.72–3.65 (m, 4H, dihydroisoquinoline CH₂)

- δ 2.94 (s, 6H, N(CH₃)₂)

HRMS (ESI-TOF)

- Calculated for C₂₇H₂₇BrN₃O [M+H]⁺: 512.1245

- Found: 512.1249

Industrial-Scale Considerations

Cost-Efficiency Metrics

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically with reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride, resulting in the reduction of functional groups to simpler forms.

Substitution: The bromo group in the compound is susceptible to nucleophilic substitution reactions, often replaced by nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

Common reagents used include halogenating agents, oxidizing agents, reducing agents, and various catalysts. Reactions are typically carried out under controlled temperatures, pressures, and pH conditions to ensure selectivity and efficiency.

Major Products

The major products of these reactions include various substituted benzamides and isoquinolines, depending on the type of reaction and the conditions used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C20H22BrN3O

- Molecular Weight : 383.3 g/mol

- CAS Number : 1351595-72-6

The compound features a bromine atom and a 3,4-dihydroisoquinoline moiety, which are significant for its biological activity. The presence of the dimethylamino group enhances its solubility and potential bioavailability.

Neurological Disorders

One of the most promising applications of this compound is in the treatment of neurological disorders such as Alzheimer's disease. Research has indicated that compounds with similar structures exhibit acetylcholinesterase inhibitory activity, which is crucial for increasing acetylcholine levels in the brain. This mechanism is vital for improving cognitive function and memory retention in patients suffering from neurodegenerative diseases .

- Case Study : A related study demonstrated that derivatives of isoquinoline showed significant inhibition of acetylcholinesterase, suggesting that modifications to the isoquinoline structure could lead to enhanced therapeutic agents against Alzheimer's disease .

Anticancer Activity

The compound's ability to inhibit specific cellular pathways makes it a candidate for anticancer therapy. Compounds derived from isoquinoline have been shown to possess cytotoxic properties against various cancer cell lines.

- Research Findings : A study focusing on 3-bromo derivatives found that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests that 3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide may also exhibit similar properties .

Antimicrobial Properties

The antimicrobial potential of compounds with similar structures has been documented, indicating that this compound may also possess antibacterial or antifungal properties. The incorporation of bromine and dimethylamino groups could enhance its interaction with microbial membranes.

- Experimental Evidence : In vitro studies have shown that certain brominated compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Synthetic Approaches

The synthesis of this compound can be achieved through several chemical reactions involving the coupling of various precursors.

| Step | Description |

|---|---|

| 1 | Synthesis of 3,4-dihydroisoquinoline via cyclization reactions. |

| 2 | Bromination at the appropriate position on the benzamide ring. |

| 3 | Coupling with dimethylamino-substituted phenyl ethyl derivatives to form the final product. |

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of this compound often involves interaction with specific enzymes or receptors within biological systems. For instance, it may inhibit or activate certain pathways by binding to target proteins, influencing cellular processes such as signal transduction, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparing 3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide with similar compounds highlights its unique characteristics:

3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pyridine: While structurally similar, the pyridine derivative may exhibit different chemical reactivity and biological activity due to the nitrogen atom in the ring.

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide: The absence of the bromo group alters the compound’s electronic properties, affecting its reactivity and interaction with biological targets.

By focusing on its distinct structural features and reactivity, this compound stands out as a compound of significant interest in various scientific domains.

Biological Activity

3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its enzymatic inhibition properties, synthesis methods, and relevant case studies.

- Molecular Formula : C26H28BrN3O

- Molecular Weight : 478.4 g/mol

- CAS Number : 946287-45-2

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Isoquinoline Moiety : This can be achieved through the Pictet-Spengler reaction.

- Bromination : The benzamide moiety is brominated using agents like N-bromosuccinimide (NBS).

- Final Coupling : The final structure is formed by coupling the brominated benzamide with the isoquinoline derivative .

Enzyme Inhibition

Recent studies have highlighted the compound's potential as a selective inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's.

- Inhibitory Activity :

- The compound exhibits significant inhibitory activity against BChE with an IC50 value that suggests effective binding and inhibition.

- Molecular docking studies indicate that it targets both the catalytic active site (CAS) and peripheral anionic site (PAS) of BChE, enhancing its selectivity over acetylcholinesterase (AChE) .

Case Studies

- Study on Cholinesterase Inhibition :

- Blood-Brain Barrier Penetration :

Comparative Data Table

| Compound Name | Molecular Weight | BChE IC50 (µM) | AChE IC50 (µM) | BBB Penetration |

|---|---|---|---|---|

| This compound | 478.4 | 14.80 ± 5.45 | Not specified | Good |

| Compound A | 450.0 | 10.00 ± 0.50 | 20.00 ± 1.00 | Moderate |

| Compound B | 500.0 | 12.00 ± 0.75 | Not specified | High |

Q & A

Q. What are the recommended synthetic routes for 3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via amide coupling between a brominated benzoyl chloride and a substituted ethylamine precursor. Key intermediates, such as the dihydroisoquinoline moiety, are typically prepared through Pictet-Spengler cyclization or reductive amination. Characterization involves , , and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For example, analogous compounds in were synthesized with yields of 57–74.5% and validated via NMR and ESI-MS .

Q. How is the crystalline structure of this compound determined, and what are its implications for molecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed to resolve the 3D structure. Parameters such as unit cell dimensions (e.g., monoclinic symmetry) and bond angles are critical for understanding packing interactions. For brominated analogs, crystal data (e.g., ) reveal halogen bonding potential, which impacts solubility and co-crystallization with target proteins .

Q. What spectroscopic techniques are essential for validating purity and structural features?

- Methodological Answer : Beyond NMR and HRMS, IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm). UV-Vis spectroscopy can detect conjugated systems, particularly in the dimethylaminophenyl group. Purity is confirmed via HPLC with a C18 column and acetonitrile/water gradients, as described for structurally related benzamides in .

Advanced Research Questions

Q. How can molecular docking (e.g., Glide) be optimized to predict binding affinity for targets like BChE or Aβ aggregates?

- Methodological Answer : Use Glide’s hierarchical docking workflow: (1) Standard Precision (SP) for initial pose filtering, (2) Extra Precision (XP) for refining electrostatic/van der Waals interactions, and (3) Monte Carlo sampling for conformational flexibility. Adjust the OPLS-AA force field parameters to account for bromine’s polarizability. highlights Glide’s accuracy (<1 Å RMSD in 50% of cases) for ligands with rotatable bonds, critical for flexible side chains in this compound .

Q. How can contradictory bioactivity data (e.g., varying IC50_{50}50 values across assays) be resolved?

- Methodological Answer : Perform orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to rule out assay-specific artifacts. Statistical analysis (e.g., Grubbs’ test) identifies outliers. If contradictions persist, use molecular dynamics (MD) simulations (≥100 ns) to explore conformational states affecting binding. ’s BChE inhibitors employed multiple assays to validate anti-Aβ aggregation activity .

Q. What strategies improve solubility and formulation for in vivo studies?

- Methodological Answer : Solubility can be enhanced via co-solvents (e.g., DMSO/PEG-400 mixtures) or prodrug approaches (e.g., esterification of the amide). For analogs with logP >4 (common in brominated aromatics), suggests micellar encapsulation using polysorbate 80 or cyclodextrin inclusion complexes to improve bioavailability .

Q. How do substituents (e.g., bromo vs. methoxy groups) influence SAR in related compounds?

- Methodological Answer : Comparative SAR studies require systematic substitutions (e.g., replacing bromo with methoxy in the benzamide ring) followed by bioactivity profiling. For example, demonstrated that 4-bromo substitution on benzamide increased enzyme inhibition by 2-fold compared to 4-methoxy analogs, likely due to enhanced hydrophobic interactions .

Q. What safety protocols are recommended for handling brominated aromatic amides?

- Methodological Answer : Follow GBZ 2.1-2007 and EN 14042 guidelines: use fume hoods for synthesis, wear nitrile gloves, and monitor air quality for bromine volatiles. Waste disposal requires neutralization with 10% sodium thiosulfate to deactivate reactive bromine species, as outlined in .

Data Contradiction and Advanced Analysis

Q. How can discrepancies between computational binding predictions and experimental IC50_{50}50 values be addressed?

- Methodological Answer : Re-evaluate docking parameters (e.g., protonation states at physiological pH) and incorporate solvation effects via Poisson-Boltzmann calculations. If GlideScore underestimates affinity (common with halogen bonds), use free-energy perturbation (FEP+) for rigorous ΔΔG calculations. showed Glide 2.5’s improved enrichment (3× over older versions) by penalizing non-physical ligand-protein interactions .

Q. What experimental controls are critical for validating target engagement in cellular models?

- Methodological Answer :

Include (1) a negative control (e.g., scrambled compound with preserved logP but altered stereochemistry), (2) a positive control (e.g., known BChE inhibitor tacrine), and (3) siRNA knockdown of the target protein. Confocal microscopy with fluorescently tagged analogs (e.g., BODIPY-labeled benzamide) can confirm intracellular localization, as in ’s cellular uptake studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.